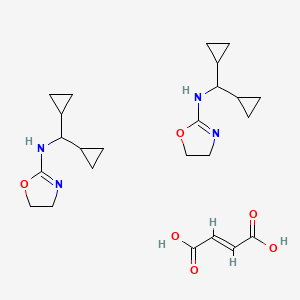

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

Descripción general

Descripción

El hemifumarato de rilmenidina es un agente antihipertensivo que se une selectivamente a los receptores I1 de imidazolina. Actúa tanto centralmente al reducir la hiperactividad simpática como en el riñón al inhibir el antiporte Na+/H+ . Este compuesto es conocido por su eficacia en la reducción de la presión arterial y la mejora del metabolismo de la glucosa, lo que lo convierte en una opción valiosa para el tratamiento de la hipertensión, especialmente en pacientes con síndrome metabólico o diabetes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de hemifumarato de rilmenidina implica la formación del anillo de imidazolina y la posterior funcionalización para lograr las propiedades farmacológicas deseadas. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción no están fácilmente disponibles en el dominio público, pero el proceso normalmente implica múltiples pasos de síntesis orgánica, incluida la ciclación y las modificaciones de los grupos funcionales .

Métodos de Producción Industrial

La producción industrial de hemifumarato de rilmenidina probablemente siga rutas de síntesis similares a la síntesis de laboratorio, pero a una escala mayor. Esto implica optimizar las condiciones de reacción, utilizar reactivos de grado industrial y garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hemifumarato de rilmenidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el anillo de imidazolina.

Reducción: Se utiliza para reducir cualquier intermedio oxidado durante la síntesis.

Sustitución: Sustituciones de grupos funcionales para lograr las propiedades farmacológicas deseadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos solventes orgánicos para facilitar las reacciones .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son los intermedios que eventualmente conducen al compuesto final de hemifumarato de rilmenidina. Estos intermedios se monitorean cuidadosamente para garantizar la estructura y funcionalidad correctas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antihypertensive Agent :

- Rilmenidine is primarily used as an antihypertensive medication. It acts on imidazoline receptors in the central nervous system, leading to reduced sympathetic outflow and lower blood pressure. Clinical studies have demonstrated its efficacy in managing hypertension with a favorable side effect profile compared to traditional antihypertensives .

- Neuroprotective Effects :

- Anxiolytic Properties :

Research Applications

- Investigative Pharmacology :

- Drug Discovery :

Case Studies

Mecanismo De Acción

El hemifumarato de rilmenidina ejerce sus efectos al unirse selectivamente a los receptores I1 de imidazolina en el núcleo reticular lateral del tronco encefálico, lo que lleva a una reducción en el tono simpático sistémico . Esto da como resultado una disminución de la resistencia periférica total y una reducción de la presión arterial. Además, inhibe el antiporte Na+/H+ en el riñón, contribuyendo a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

Compuestos Similares

Clonidina: Otro agonista del receptor de imidazolina, pero con una mayor afinidad por los receptores α2-adrenérgicos.

Moxonidina: Similar a la rilmenidina, pero con diferentes propiedades farmacocinéticas.

Guanfacina: Principalmente un agonista del receptor α2-adrenérgico con alguna actividad del receptor de imidazolina.

Singularidad del Hemifumarato de Rilmenidina

El hemifumarato de rilmenidina es único debido a su unión selectiva a los receptores I1 de imidazolina, lo que le permite reducir eficazmente la presión arterial con menos efectos secundarios en comparación con otros agentes antihipertensivos. Su capacidad para mejorar el metabolismo de la glucosa y reducir la microalbuminuria lo distingue aún más de compuestos similares .

Actividad Biológica

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, commonly referred to as Rilmenidine hemifumarate, is an imidazoline receptor agonist primarily used as an antihypertensive agent. This compound has garnered attention not only for its therapeutic applications but also for its diverse biological activities. This article delves into the biological activity of Rilmenidine hemifumarate, supported by data tables, case studies, and research findings.

- Molecular Formula : C24H36N4O6

- Molecular Weight : 476.6 g/mol

- CAS Number : 207572-68-7

- Empirical Formula : C10H16N2O · 0.5C4H4O4

Rilmenidine acts primarily by selectively binding to I1 imidazoline receptors. This interaction leads to a reduction in sympathetic nervous system activity, which is beneficial in lowering blood pressure. Additionally, it has been shown to inhibit the Na+/H+ antiport in renal tissues, further contributing to its antihypertensive effects .

Antihypertensive Effects

Rilmenidine is primarily used for managing hypertension. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure with a favorable side effect profile compared to traditional antihypertensives.

Metabolic Effects

Research indicates that Rilmenidine may improve glucose metabolism and reduce microalbuminuria in diabetic patients. This suggests potential benefits beyond blood pressure control, particularly in patients with comorbid conditions such as diabetes .

Cellular Effects

In vitro studies have explored the compound's effects on cellular processes such as autophagy and apoptosis. Rilmenidine has been implicated in modulating these pathways, which could have implications for its use in various metabolic disorders.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the clinical utility of Rilmenidine:

-

Case Study on Hypertension Management :

A clinical trial involving hypertensive patients showed that Rilmenidine significantly lowered blood pressure over a 12-week period compared to placebo. Patients reported fewer side effects than those treated with conventional therapies . -

Diabetes and Microalbuminuria :

In a study of diabetic patients, Rilmenidine treatment was associated with a marked decrease in microalbuminuria levels, suggesting renal protective effects alongside its antihypertensive properties .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFATBMLSYHRTC-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017676 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-68-7 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.